![molecular formula C15H20O5 B1251729 1(3H)-Isobenzofuranone, 3-heptyl-4,5,6-trihydroxy- CAS No. 321661-60-3](/img/structure/B1251729.png)
1(3H)-Isobenzofuranone, 3-heptyl-4,5,6-trihydroxy-
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Overview
Description
1(3H)-Isobenzofuranone, 3-heptyl-4,5,6-trihydroxy- is a natural product found in Cytospora with data available.
Scientific Research Applications
Anticancer Properties
Isobenzofuranone derivatives have been studied for their anticancer properties. For instance, a study by Yang et al. (2013) identified a new isobenzofuranone compound from the mangrove endophytic fungus Penicillium sp., exhibiting cytotoxicity against KB and KBV200 cells (Yang et al., 2013).
Synthesis and Chemical Studies
There has been significant interest in the synthesis and chemical properties of isobenzofuranone derivatives. Cozzi, Carganico, and Orsini (1983) explored their synthesis and tested their impact on cholesterol biosynthesis (Cozzi, Carganico, & Orsini, 1983). Valente, Martín, and Sullivan (1998) examined the structures of cyclic o-acylbenzoic acid derivatives, including isobenzofuranone (Valente, Martín, & Sullivan, 1998).
Magnetic Resonance Studies
Kolehmainen et al. (1998) conducted a study on the 17O NMR chemical shifts of various 1(3H)-isobenzofuranone derivatives, revealing insights into the effect of substituents on these compounds (Kolehmainen et al., 1998).
Antioxidant Properties
A novel antioxidant isobenzofuranone derivative was discovered from the fungus Cephalosporium sp., showcasing the potential of these compounds in antioxidant applications (Huang et al., 2012).
Pharmaceutical Applications
Research has also been conducted to explore the pharmaceutical applications of these compounds. For example, Moraes et al. (2018) synthesized novel epoxides from D-mannitol and investigated their potential biological applications, particularly as agrochemical defensives (Moraes et al., 2018).
Cytotoxicity Studies
Xie et al. (2012) isolated a new isobenzofuranone derivative from marine Streptomyces sp., which showed cytotoxicities against various human cancer cells (Xie et al., 2012).
properties
CAS RN |
321661-60-3 |
---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-heptyl-4,5,6-trihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H20O5/c1-2-3-4-5-6-7-11-12-9(15(19)20-11)8-10(16)13(17)14(12)18/h8,11,16-18H,2-7H2,1H3 |
InChI Key |
KSJWJETYRIELOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C2=C(C(=C(C=C2C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCCCC1C2=C(C(=C(C=C2C(=O)O1)O)O)O |
synonyms |
cytosporone E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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